
3-(1H-Benzimidazol-2-yl)-1,4-dimethylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Benzimidazol-2-yl)-1,4-dimethylpyridin-1-ium iodide is a heterocyclic compound that combines the structural features of benzimidazole and pyridine. Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, while pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-2-yl)-1,4-dimethylpyridin-1-ium iodide typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The pyridine moiety is then introduced through a series of reactions involving methylation and iodination. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization, chromatography, and distillation to remove impurities and obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Benzimidazol-2-yl)-1,4-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzimidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the benzimidazole or pyridine rings.
Aplicaciones Científicas De Investigación
3-(1H-Benzimidazol-2-yl)-1,4-dimethylpyridin-1-ium iodide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(1H-Benzimidazol-2-yl)-1,4-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A parent compound with a wide range of biological activities.
Pyridine: A basic heterocyclic compound used in various chemical syntheses.
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms, known for its role in biological systems.
Uniqueness
3-(1H-Benzimidazol-2-yl)-1,4-dimethylpyridin-1-ium iodide is unique due to its combined structural features of benzimidazole and pyridine, which confer distinct chemical and biological properties
Propiedades
Número CAS |
73281-14-8 |
|---|---|
Fórmula molecular |
C14H14IN3 |
Peso molecular |
351.19 g/mol |
Nombre IUPAC |
2-(1,4-dimethylpyridin-1-ium-3-yl)-1H-benzimidazole;iodide |
InChI |
InChI=1S/C14H14N3.HI/c1-10-7-8-17(2)9-11(10)14-15-12-5-3-4-6-13(12)16-14;/h3-9H,1-2H3,(H,15,16);1H/q+1;/p-1 |
Clave InChI |
PVKLPTOPSGLFRI-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=[N+](C=C1)C)C2=NC3=CC=CC=C3N2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



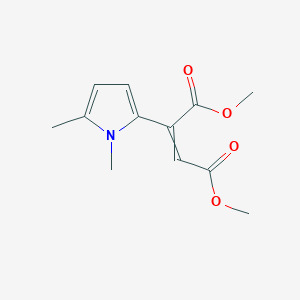
![4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol]](/img/structure/B14444841.png)

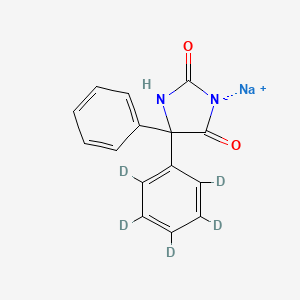
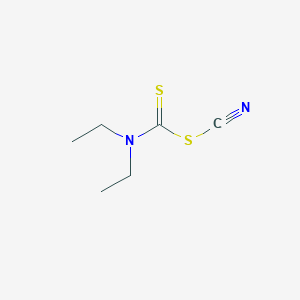

![[2-[2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(4-aminobutylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444873.png)
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]-](/img/structure/B14444881.png)
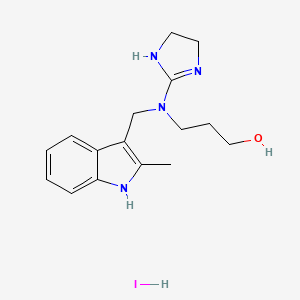
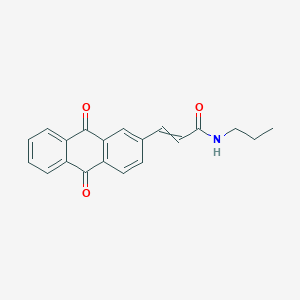


![[(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid](/img/structure/B14444912.png)
